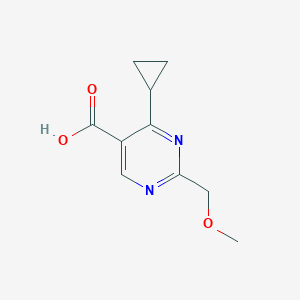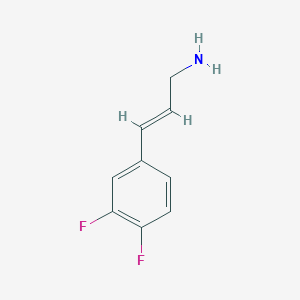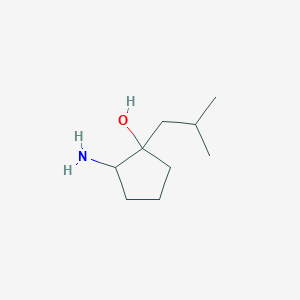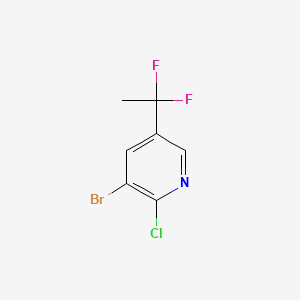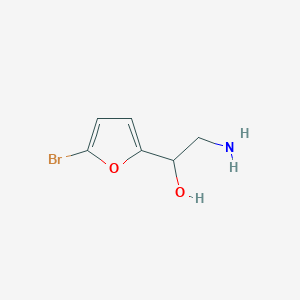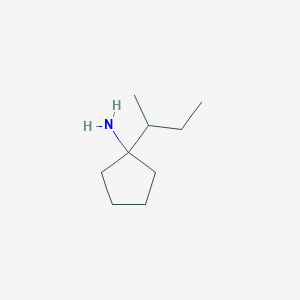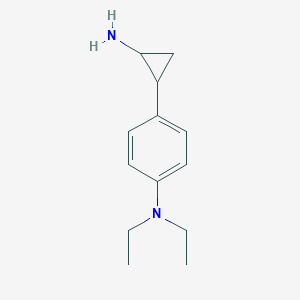
4-(2-aminocyclopropyl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminocyclopropyl)-N,N-diethylaniline is an organic compound that features a cyclopropyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminocyclopropyl)-N,N-diethylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate intermediate that can then be transformed into an amine derivative . Another approach involves the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminocyclopropyl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where different groups can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-Aminocyclopropyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism by which 4-(2-aminocyclopropyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4’-((1R,2S)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol: This compound shares the cyclopropyl group but differs in its overall structure and functional groups.
2-Amino-4,6-dihydroxypyrimidines: These compounds have different core structures but similar functional groups that can interact with biological targets.
Uniqueness
4-(2-Aminocyclopropyl)-N,N-diethylaniline is unique due to its specific combination of a cyclopropyl group and aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(2-aminocyclopropyl)-N,N-diethylaniline |
InChI |
InChI=1S/C13H20N2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14/h5-8,12-13H,3-4,9,14H2,1-2H3 |
InChI Key |
GVMVJVUMXASALG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


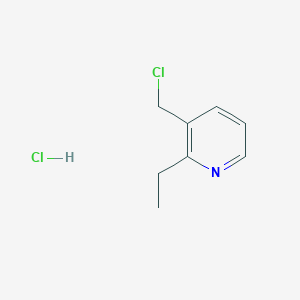

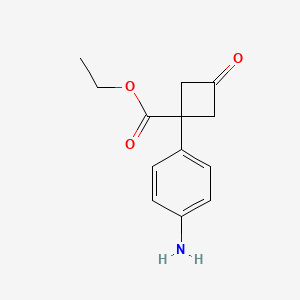
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
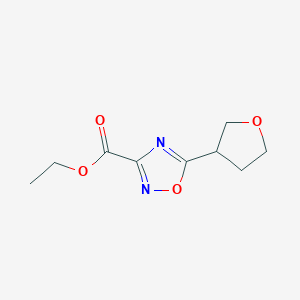
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
